molecular formula C10H17NO3 B014923 1-Boc-4-ピペリドン CAS No. 79099-07-3

1-Boc-4-ピペリドン

カタログ番号: B014923
CAS番号: 79099-07-3
分子量: 199.25 g/mol
InChIキー: ROUYFJUVMYHXFJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BD 1063 ジハイドロクロリドは、シグマ-1 受容体の強力かつ選択的なアンタゴニストです。この化合物は、その高い親和性と選択性で知られており、神経科学研究において貴重なツールとなっています。シグマ-1 受容体は、イオンチャネルの調節、神経伝達物質の放出、細胞生存など、さまざまな生理学的プロセスに関与しています。 BD 1063 ジハイドロクロリドは、過剰運動を予防することが示されており、in vivo でのシグマ-1 受容体拮抗作用の影響を研究するための用途があります .

科学的研究の応用

BD 1063 dihydrochloride has a wide range of applications in scientific research:

    Neuroscience: It is used to study the role of sigma-1 receptors in the central nervous system, including their involvement in neuroprotection, neuroplasticity, and modulation of neurotransmitter systems.

    Pharmacology: The compound is employed in the development of new therapeutic agents targeting sigma-1 receptors for the treatment of neurological and psychiatric disorders.

    Drug Addiction Research: BD 1063 dihydrochloride is used to investigate the mechanisms underlying drug addiction and to evaluate potential treatments for substance abuse.

    Cancer Research: Studies have explored its potential role in modulating cancer cell proliferation and survival through sigma-1 receptor pathways .

作用機序

BD 1063 ジハイドロクロリドは、脳、肝臓、免疫細胞など、さまざまな組織に見られるシグマ-1 受容体に選択的に結合することで、その効果を発揮します。BD 1063 ジハイドロクロリドのシグマ-1 受容体への結合は、その活性を阻害し、イオンチャネル、神経伝達物質の放出、細胞生存経路の調節につながります。 この拮抗作用は、過剰運動を予防することができ、動物モデルにおいてエタノール自己投与を減少させることが示されています .

類似の化合物との比較

BD 1063 ジハイドロクロリドは、シグマ-2 受容体やその他の受容体タイプに対するシグマ-1 受容体に対する高い選択性でユニークです。類似の化合物には以下が含まれます。

BD 1063 ジハイドロクロリドは、その効力と選択性により、シグマ-1 受容体拮抗作用を伴う研究のための好ましい選択肢となっています。

Safety and Hazards

1-Boc-4-piperidone is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment/face protection .

将来の方向性

1-Boc-4-piperidone has been placed under international control due to its use in the illicit manufacture of fentanyl . This action subjects handlers of 1-Boc-4-piperidone to the chemical regulatory provisions of the Controlled Substances Act (CSA) and its implementing regulations .

準備方法

合成経路と反応条件

BD 1063 ジハイドロクロリドは、複数段階の化学プロセスによって合成されます。合成は通常、1-(2-(3,4-ジクロロフェニル)エチル)-4-メチルピペラジンの調製から始まります。この中間体はその後、ジハイドロクロリド塩の形に変換されます。 反応条件は、しばしばエタノールやメタノールなどの溶媒の使用を伴い、収率と純度を高くするために、温度とpHを注意深く制御する必要があります .

工業生産方法

工業的な環境では、BD 1063 ジハイドロクロリドの製造は、実験室規模の合成プロセスを拡大することを伴います。これには、収率を最大化し、不純物を最小限に抑えるための反応条件の最適化が含まれます。連続フローリアクターや自動化システムを使用することで、製造プロセスの効率と一貫性を向上させることができます。 高性能液体クロマトグラフィー(HPLC)などの品質管理対策は、最終製品の純度を確保するために採用されています .

化学反応の分析

反応の種類

BD 1063 ジハイドロクロリドは、ピペラジン環とジクロロフェニル基上の反応性部位の存在により、主に置換反応を起こします。特定の条件下では、酸化反応と還元反応にも参加することができます。

一般的な試薬と条件

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応はさまざまなアルキル化誘導体を生成する可能性があり、酸化反応と還元反応はピペラジン環またはジクロロフェニル基上の官能基を変更する可能性があります .

科学研究への応用

BD 1063 ジハイドロクロリドは、科学研究において幅広い用途があります。

    神経科学: これは、神経保護、神経可塑性、神経伝達物質系の調節における役割など、中枢神経系におけるシグマ-1 受容体の役割を研究するために使用されます。

    薬理学: この化合物は、神経学的および精神医学的障害の治療のためのシグマ-1 受容体を標的とした新しい治療薬の開発に使用されています。

    薬物依存症研究: BD 1063 ジハイドロクロリドは、薬物依存の根本的なメカニズムを調査し、薬物乱用の潜在的な治療法を評価するために使用されています。

    がん研究: 研究では、シグマ-1 受容体経路を通じてがん細胞の増殖と生存を調節する可能性のある役割が検討されています .

類似化合物との比較

BD 1063 dihydrochloride is unique in its high selectivity for sigma-1 receptors over sigma-2 receptors and other receptor types. Similar compounds include:

BD 1063 dihydrochloride stands out due to its potency and selectivity, making it a preferred choice for research involving sigma-1 receptor antagonism.

特性

IUPAC Name

tert-butyl 4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUYFJUVMYHXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Record name boc-4-piperidone
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352875
Record name 1-Boc-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79099-07-3
Record name tert-Butyl 4-oxopiperidine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79099-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Boc-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidinecarboxylic acid, 4-oxo-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.970
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Water (250 ml) was added to 4-piperidone monohydrate hydrochloride salt (75 g) for dissolution, and 1 N aqueous solution of sodium hydroxide (1000 ml) was added thereto. To the solution, ditertiarybutylcarbonate (120 g) was added dropwise with stirring under cooling on ice, and the mixture was vigorously stirred for 6 hours at room temperature. The reaction mixture was subjected to extraction with ethyl acetate, and the extract was evaporated to dryness under reduced pressure to thereby yield a pale yellow solid. By recrystallization of the solid from hexane, N-t-butyloxycarbonyl-4-piperidone (3) (38.9 g) was obtained in the form of white needle-shaped crystals.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (58.50 g) in CH2Cl2 was added Dess-Martin agent (174.10 g) in portions at 0° C. The reaction mixture was stirred for 2 h at room temperature, and quenched with water. The resulted mixture was extracted with CH2Cl2 (200 mL×3). The combined organic phases were dried over anhydrous Na2SO4 and filtered. The filtrate was concentrated in vacuo and the residue was chromatographed with a silica gel column (eluting agent: 3:1 (v/v) PE/EA) to give the title compound as a white solid (52.00 g, 90.00%), HPLC: 97.50%. The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 200.5 (M+1); 1H NMR (400 MHz, CDCl3) δ: 2.42 (s, 9H), 2.78 (m, J=6.4 Hz, 2H), 3.56 (t, J=6.4 Hz, 2H), 4.28 (t, J=6.4 Hz, 2H), 4.50 (s, 2H) ppm.
Quantity
58.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
90%

Synthesis routes and methods III

Procedure details

2.7 ml (20.0 mmol) of triethylamine, 1.84 g (8.45 mmol) of di-t-butyl carbonate and 30 ml of dichloromethane were added to 1.0 g (5.0 mmol) of 4-piperidone, and the resultant mixture was stirred for 19 hours. The reaction solution was diluted with water. After the extraction with dichloromethane, the organic layer was washed with 1 N aqueous hydrochloric acid solution and then with a saturated Aqueous NaCl solution, and then dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to obtain 1-t-butoxycarbonyl-4-piperidone. Separately, 80 ml of tetrahydrofuran and methyl 4-(diethoxyphosphorylmethyl)benzoate were added to 241 mg (6.0 mmol) of sodium hydride under cooling with ice, and the resultant mixture was stirred for 30 minutes and then at room temperature for 30 minutes. Crude 1-t-butoxycarbonyl-4-piperidone obtained as described above was added to the mixture, and they were stirred for 20 hours. The reaction solution was diluted with water. After the extraction with ethyl acetate, the organic layer was washed with water and then with a saturated Aqueous NaCl solution, and then dried over anhydrous magnesium sulfate. The solvent was evaporated and the residue was purified by the silica gel column chromatography to obtain the title compound.
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A solution of the above alcohol (0.79 g, 3.9 mmol) in CH2Cl2 (20 mL) was treated with molecular seives (1.95 g), N-methylmorpholine oxide (0.69 g, 5.9 mmol), and TPAP (0.14 g, 0.40 mmol). The mixture was stirred for 2 hours at room temperature and then filtered through a plug of silica gel, eluting with Et2O. The filtrate was then concentrated under reduced pressure to afford the desired 4-oxopiperidine-1-carboxylic acid tert-butyl ester (0.69 g, 89%). 1H NMR (CDCl3) δ 1.49 (s, 9H), 2.44 (t, 4H, J=7.0 Hz), 3.72 (t, 4H, J=7.0 Hz).
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.14 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-4-piperidone
Reactant of Route 2
Reactant of Route 2
1-Boc-4-piperidone
Reactant of Route 3
Reactant of Route 3
1-Boc-4-piperidone
Reactant of Route 4
Reactant of Route 4
1-Boc-4-piperidone
Reactant of Route 5
Reactant of Route 5
1-Boc-4-piperidone
Reactant of Route 6
1-Boc-4-piperidone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。